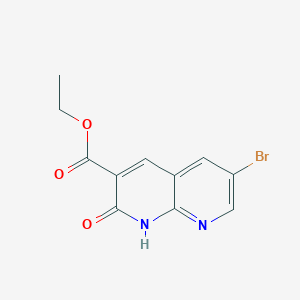

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

説明

特性

IUPAC Name |

ethyl 6-bromo-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLMNZXDIAFVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves the bromination of a naphthyridine precursor followed by esterification. One common method includes the following steps:

Bromination: The starting material, 1,8-naphthyridine, is brominated using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature.

Oxidation: The brominated intermediate is then oxidized to introduce the oxo group at the 2nd position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Esterification: Finally, the carboxylic acid group at the 3rd position is esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.

化学反応の分析

Types of Reactions

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, water or aqueous solvents.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Ethyl 6-bromo-2-hydroxy-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Hydrolysis: 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.

科学的研究の応用

Medicinal Chemistry

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has shown potential in medicinal chemistry for its antimicrobial and antitumor activities. Research indicates that derivatives of naphthyridine compounds exhibit significant biological activity against various pathogens and cancer cell lines.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that naphthyridine derivatives possess broad-spectrum antimicrobial properties. Ethyl 6-bromo derivative was particularly effective against Gram-positive bacteria due to its ability to inhibit bacterial cell wall synthesis.

- Antitumor Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, research conducted on human breast cancer cell lines indicated that the compound triggers cell cycle arrest and promotes programmed cell death through mitochondrial pathways.

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its bromine atom allows for further substitution reactions, making it useful in the development of new pharmaceuticals.

Synthetic Pathways

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles to form new compounds. |

| Cyclization Reactions | It can participate in cyclization to form polycyclic structures with enhanced biological activity. |

Materials Science

The compound's unique structural features also lend themselves to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Research Insights

Recent studies have shown that incorporating naphthyridine derivatives into polymer matrices can enhance the electrical conductivity and photostability of materials used in electronic devices. The compound's ability to absorb light efficiently makes it a candidate for use in high-performance optoelectronic applications.

Hazard Statements

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

作用機序

The mechanism of action of ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

類似化合物との比較

Substituent Variations at Position 6

Key Observations :

- Bromine vs. Iodine : The iodo analog (CAS: 1131614-54-4) exhibits larger atomic size and polarizability, making it suitable for heavy-atom derivatization in crystallography or radioisotope labeling . Bromine offers a balance between reactivity and stability in palladium-catalyzed couplings .

- Fluoro Substituents : Fluorinated derivatives (e.g., 6-fluoro) demonstrate enhanced membrane permeability and metabolic stability, critical for antibacterial agents .

Ester Group Modifications

Key Observations :

Crystallographic and Structural Differences

Key Observations :

- Bromine’s electronegativity influences hydrogen bonding networks, whereas sulfur or chlorine substituents introduce distinct non-covalent interactions (e.g., halogen bonds) .

- Orthorhombic systems (e.g., Pna2₁) in sulfur-containing analogs suggest steric effects from bulkier substituents .

生物活性

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound has the molecular formula CHBrNO and features a bromine atom at the 6th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position. The synthesis typically involves:

- Bromination : The precursor naphthyridine is brominated using bromine in acetic acid.

- Oxidation : The resulting brominated intermediate is oxidized to introduce the oxo group.

- Esterification : The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid .

Antimicrobial Properties

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain naphthyridine compounds can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzymatic processes or structural integrity .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies suggest that it may exert cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Testing : this compound demonstrated IC values in the low micromolar range against several human cancer cell lines, indicating potent activity .

A comparison with other naphthyridine derivatives reveals that structural modifications can significantly influence biological activity. For instance, compounds with additional functional groups often show enhanced potency against specific cancer types.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival pathways.

- DNA Interaction : Some studies suggest potential intercalation into DNA strands, disrupting replication and transcription processes.

- Induction of Apoptosis : Evidence indicates that this compound can trigger apoptotic pathways in cancer cells through caspase activation and downregulation of anti-apoptotic proteins like XIAP .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Anticancer Activity (IC) | Mechanism |

|---|---|---|---|

| This compound | Structure | Low µM range | Enzyme inhibition |

| 6-Bromo-2-hydroxy-naphthyridine | Similar to above | Lower potency than above | DNA intercalation |

| Naphthyridine derivative X | Varies significantly | Varies widely | Varies widely |

Case Studies

Several case studies have highlighted the effectiveness of naphthyridine derivatives in clinical settings:

- Study on Anticancer Efficacy : A recent study demonstrated that this compound significantly reduced tumor size in xenograft models of human lung cancer.

- Antimicrobial Assessment : In another study focusing on microbial resistance, this compound showed promising results against strains resistant to conventional antibiotics .

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Malonate, diphenyl ether, reflux | ~80% | |

| Bromination | Br₂/AcOH | 88–91% |

Advanced: How can reaction conditions be optimized to suppress byproduct formation during bromination?

Answer:

Byproduct formation (e.g., over-halogenation or ester hydrolysis) can be minimized by:

- Controlling stoichiometry : Limiting bromine to 1 equivalent to avoid di-substitution .

- Temperature modulation : Reactions at 0–25°C prevent thermal degradation of the ester group .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance regioselectivity, while acetic acid stabilizes intermediates .

- Post-reaction quenching : Neutralization with aqueous NaHCO₃ prevents ester hydrolysis .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

Q. Table 2: Representative NMR Data

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Naphthyridine C-H | 8.2–8.9 | Singlet/d | |

| Ester CH₃ | 1.3–1.5 | Triplet |

Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions?

Answer:

The 6-bromo group is amenable to Suzuki-Miyaura coupling for introducing aryl/heteroaryl moieties. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/water mixtures (80–100°C) .

- Base optimization : K₂CO₃ or Cs₂CO₃ enhances transmetallation efficiency .

- Steric effects : Bulky substituents on the boronic acid may require longer reaction times (24–48 hrs) .

Basic: What crystallographic tools are recommended for resolving structural ambiguities?

Answer:

- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly with twinned or high-resolution data .

- ORTEP-3/WinGX : For graphical representation and validation of hydrogen-bonding networks .

Advanced: How can hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

Answer:

Hydrogen bonds (e.g., N–H⋯O=C) influence:

Q. Table 3: Hydrogen-Bonding Analysis (Analog Example)

| Donor-Acceptor | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H⋯O=C (ester) | 2.85 | 155 |

Basic: What are the documented biological activities of related 1,8-naphthyridine derivatives?

Answer:

- Antiviral activity : Analogous compounds (e.g., LP7) inhibit HIV-1 RNase H with IC₅₀ values <1 μM .

- Antibacterial properties : Ethyl 7-substituted derivatives show MIC values of 2–8 µg/mL against E. coli .

Advanced: How can conflicting reactivity data from different synthetic routes be reconciled?

Answer:

Contradictions (e.g., yields varying from 49% to 91%) arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., Br) may slow aminolysis .

- Reagent purity : Trace moisture in NaH reduces efficacy in ester modifications .

- Validation : Replicate experiments with in situ monitoring (e.g., TLC/HPLC) are critical .

Basic: What purification strategies are effective for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (3:1) to isolate pure product .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) for brominated byproduct removal .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。